

# Application Notes and Protocols: Preparation of LB Agar Plates with Carbenicillin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Luria-Bertani (LB) agar plates containing **Carbenicillin**. These plates are essential for the selection of bacterial cells, typically E. coli, that have been successfully transformed with a plasmid conferring resistance to **Carbenicillin**. **Carbenicillin** is often preferred over Ampicillin due to its greater stability, which can reduce the occurrence of satellite colonies.[1][2][3][4]

#### **Data Presentation**

Table 1: Reagents for LB Agar Medium (per 1 Liter)

Component	Amount (g)	Purpose
Tryptone	10	Source of peptides and amino acids
Yeast Extract	5	Source of vitamins and trace elements
Sodium Chloride (NaCl)	10	Osmotic balance
Agar	15-17	Solidifying agent
Distilled Water (dH <sub>2</sub> O)	to 1 L	Solvent



Note: Pre-mixed LB agar powders are widely available and can be used according to the manufacturer's instructions.[3][5]

Table 2: Carbenicillin Stock and Working Concentrations

Parameter	Concentration	Notes
Stock Solution	50 mg/mL or 100 mg/mL (1000x)	Dissolve in sterile distilled water or 50% ethanol.[1][4] Filter-sterilize; do not autoclave.[1][6][7] Store at -20°C for up to one year.[6]
Final (Working) Concentration in Plates	20-100 μg/mL	The optimal concentration may depend on the plasmid copy number and bacterial strain.[1] 50 µg/mL and 100 µg/mL are common.[3][8]

## **Experimental Protocols**

This protocol is divided into three main stages: Preparation of **Carbenicillin** Stock Solution, Preparation of LB Agar Medium, and Pouring of LB Agar Plates with **Carbenicillin**.

# Protocol 1: Preparation of Carbenicillin Stock Solution (1000x)

- Weighing: Accurately weigh out 1 gram of Carbenicillin disodium salt powder.
- Dissolving: In a sterile conical tube or bottle, dissolve the powder in 10 mL of sterile distilled water to achieve a final concentration of 100 mg/mL.[9] Vortex until the powder is completely dissolved.
- Sterilization: Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.[6][7] Crucially, do not autoclave the antibiotic solution as heat will degrade it.[1] [10]



Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes
 (e.g., 1 mL) in sterile microcentrifuge tubes. Label the tubes clearly with the antibiotic name,
 concentration, and date of preparation. Store the aliquots at -20°C for long-term use (up to
 one year).[6]

### **Protocol 2: Preparation of LB Agar Medium**

- Mixing Ingredients: For 1 liter of medium, weigh and combine 10 g of Tryptone, 5 g of Yeast Extract, 10 g of NaCl, and 15 g of Agar in a 2-liter autoclave-safe flask or bottle.[11] Add 1 liter of distilled water and swirl to mix. The flask should not be more than half full to prevent boiling over during autoclaving.[3]
- Sterilization: Loosely cover the flask with aluminum foil or a loosened cap to allow for steam exchange.[12] Autoclave on a liquid cycle for 20 minutes at 121°C and 15 psi to sterilize the medium.[5][12]
- Cooling: After the autoclave cycle is complete, carefully remove the flask using heat-resistant gloves. Place the flask in a 50-55°C water bath or on a benchtop to cool.[5][13] The agar needs to be cool enough to not degrade the antibiotic, but warm enough to remain molten for pouring. A good indicator is when the flask is cool enough to be held comfortably with bare hands for a few seconds.[13]

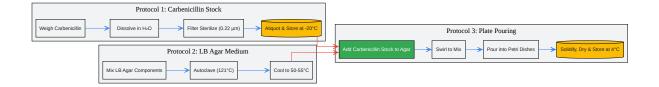
### **Protocol 3: Pouring Carbenicillin Agar Plates**

- Workstation Preparation: Prepare a sterile work area by wiping down the bench surface with 70% ethanol. Work near a Bunsen burner to maintain a sterile field.[13]
- Adding Antibiotic: Once the LB agar has cooled to approximately 50-55°C, add the
  appropriate volume of the sterile Carbenicillin stock solution. For a final concentration of
  100 μg/mL, add 1 mL of a 100 mg/mL stock solution to 1 liter of LB agar.
- Mixing: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.[13] Avoid vigorous shaking to prevent the formation of bubbles.
- Pouring: Lift the lid of a sterile petri dish at an angle and pour approximately 15-20 mL of the molten agar into the dish.[14]



- Solidification: Place the lids back on the plates and allow them to cool undisturbed on a level surface for 30-60 minutes, or until the agar has completely solidified.[5]
- Drying and Storage: Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.[5] For best results, allow the plates to dry overnight at room temperature or for a shorter period in a laminar flow hood. Label the plates with the date and the antibiotic used. Store the plates in a sealed bag or wrapped with parafilm at 4°C.

#### **Visualizations**



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Caption: Workflow for preparing LB agar plates with Carbenicillin.

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